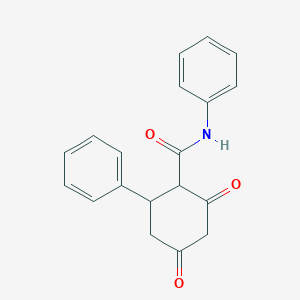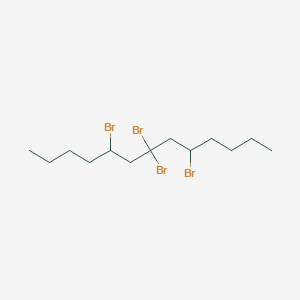
5,7,7,9-Tetrabromotridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,7,9-Tetrabromotridecane is a brominated hydrocarbon with the molecular formula C13H22Br4 This compound is part of the alkane family, characterized by its saturated carbon chain and the presence of four bromine atoms at specific positions on the chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,7,9-Tetrabromotridecane typically involves the bromination of tridecane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7,7,9-Tetrabromotridecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Reduction: Formation of tridecane or partially brominated tridecanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Applications De Recherche Scientifique
5,7,7,9-Tetrabromotridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated hydrocarbons.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mécanisme D'action
The mechanism of action of 5,7,7,9-Tetrabromotridecane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include:
Electrophilic Addition: Bromine atoms act as electrophiles, reacting with nucleophilic sites on other molecules.
Radical Reactions: Formation of bromine radicals that can initiate chain reactions.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrabromobutane: Another brominated hydrocarbon with four bromine atoms but a shorter carbon chain.
1,2-Dibromoethane: A simpler brominated hydrocarbon with only two bromine atoms.
Uniqueness: 5,7,7,9-Tetrabromotridecane is unique due to its specific bromination pattern and longer carbon chain, which can influence its reactivity and applications. Its structure allows for selective reactions and potential use in specialized applications, distinguishing it from other brominated hydrocarbons.
Propriétés
Numéro CAS |
90278-15-2 |
|---|---|
Formule moléculaire |
C13H24Br4 |
Poids moléculaire |
499.9 g/mol |
Nom IUPAC |
5,7,7,9-tetrabromotridecane |
InChI |
InChI=1S/C13H24Br4/c1-3-5-7-11(14)9-13(16,17)10-12(15)8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
HGIUNHHVZLOOKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(CC(CCCC)Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


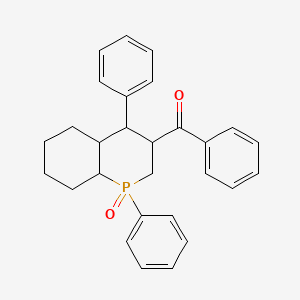
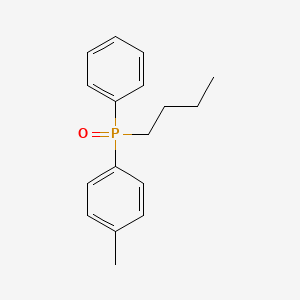
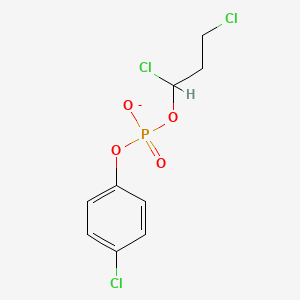
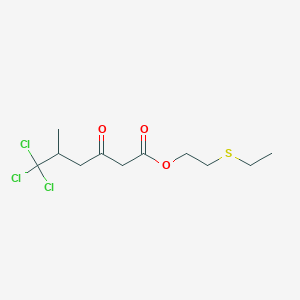
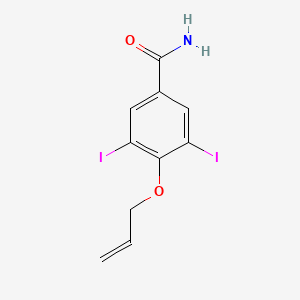

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
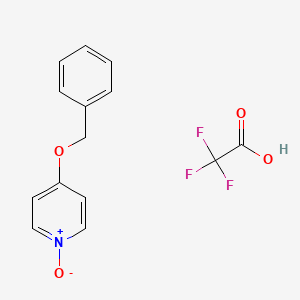
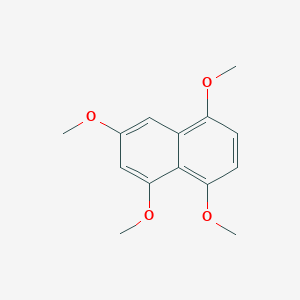
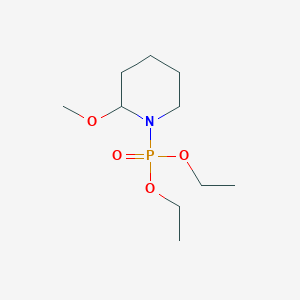
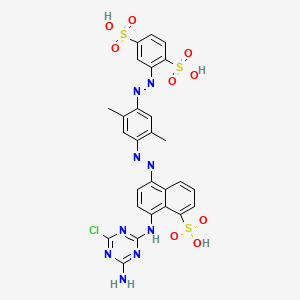

![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
